
A Technical Guide to the Molar Extinction
Coefficient of Cyanine5.5 NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Cyanine5.5 NHS ester

tetrafluoroborate

Cat. No.: B15555424 Get Quote

Abstract
Cyanine5.5 (Cy5.5) NHS ester is a near-infrared (NIR) fluorescent dye crucial for labeling

biomolecules in research and diagnostic applications.[1] Its utility stems from high molar

extinction coefficient, spectral properties that minimize background autofluorescence, and a

reactive N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines.

[2][3] A precise understanding of its molar extinction coefficient (ε) is fundamental for accurate

quantification, ensuring reproducibility in labeling reactions, and calculating the degree of

labeling (DOL) of conjugates. This guide provides an in-depth analysis of the physicochemical

properties of Cy5.5 NHS ester, detailed protocols for its experimental determination and use in

bioconjugation, and expert insights into achieving consistent and reliable results.

Core Physicochemical Properties of Cyanine5.5
NHS Ester
The functionality of Cy5.5 NHS ester is dictated by its chemical structure and resulting

spectroscopic characteristics. As a member of the cyanine dye family, it features a polymethine

chain flanked by two indolenine rings. The NHS ester moiety provides reactivity towards

nucleophilic primary amines, found on lysine residues and the N-terminus of proteins.[2][4]

Spectroscopic Profile
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The defining features of a fluorophore are its absorbance and emission maxima, molar

extinction coefficient, and quantum yield. These parameters for Cy5.5 NHS ester are

summarized below. It is critical to note that these values can exhibit slight variations depending

on the solvent environment and the specific manufacturer.

Parameter Value Source

Molar Extinction Coefficient (ε) ~190,000 - 209,000 M⁻¹cm⁻¹ [2][5][6]

Excitation Maximum (λex) ~673 - 684 nm [1][5][6]

Emission Maximum (λem) ~693 - 710 nm [5][6][7]

Quantum Yield (Φ) ~0.2 [5][6]

Recommended Solvents DMSO, DMF [2][7]

The Molar Extinction Coefficient (ε): A Deeper Look
The molar extinction coefficient is an intrinsic property of a substance that measures how

strongly it absorbs light at a specific wavelength. It is a cornerstone of quantitative

spectrophotometry, governed by the Beer-Lambert Law.[8][9]

Beer-Lambert Law:A = εcl

Where:

A is the absorbance (unitless)

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

c is the molar concentration of the substance (in M)

l is the optical path length of the cuvette (typically 1 cm)

The high molar extinction coefficient of Cy5.5 is a significant advantage, enabling sensitive

detection even at low concentrations.[10] However, its accuracy is paramount. An incorrect ε

value will lead to systematic errors in concentration determination and all subsequent

calculations, such as the Degree of Labeling.
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Experimental Determination of the Molar Extinction
Coefficient
While vendor-provided specifications are a reliable starting point, experimental verification of

the molar extinction coefficient in your specific buffer system is a best practice for rigorous

quantitative studies. This process serves as a self-validating system for your dye stock.

Principle
The protocol is a direct application of the Beer-Lambert Law.[11] By preparing a series of

dilutions of the dye with known concentrations and measuring their absorbance at the λmax, a

standard curve can be generated. The slope of the linear regression of this curve (Absorbance

vs. Concentration) will be equal to the molar extinction coefficient (assuming a 1 cm path

length).[12]

Detailed Protocol
Materials and Reagents:

Cyanine5.5 NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

The aqueous buffer to be used in future experiments (e.g., 1X PBS, pH 7.4)

UV-Vis Spectrophotometer

Calibrated pipettes

1.5 mL microcentrifuge tubes

Quartz cuvette (1 cm path length)

Step 1: Prepare a Concentrated Stock Solution.

Accurately weigh out ~1 mg of Cy5.5 NHS ester.
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Dissolve it in a precise volume of anhydrous DMSO (e.g., 100 µL) to create a

concentrated stock solution.[13]

Causality: DMSO is used because Cy5.5 NHS ester has low aqueous solubility.[1][7]

Using an anhydrous grade minimizes premature hydrolysis of the reactive NHS ester.

Step 2: Prepare an Intermediate Dilution.

Perform a significant dilution of the DMSO stock into your aqueous buffer of choice. For

example, dilute 2 µL of the DMSO stock into 998 µL of PBS.

Causality: This step is crucial to minimize the percentage of organic solvent in the final

measurement, as solvent polarity can affect spectral properties.[12] Aim for <1% DMSO in

the final dilutions.

Step 3: Create a Serial Dilution Series.

Using the intermediate dilution, prepare a series of at least five dilutions in the aqueous

buffer. For example, create 2-fold serial dilutions.

Step 4: Spectrophotometric Measurement.

Turn on the spectrophotometer and allow the lamp to warm up.

Set the instrument to perform a wavelength scan (e.g., from 500 nm to 800 nm) to

determine the precise absorbance maximum (λmax) in your buffer.

Blank the spectrophotometer using the same aqueous buffer used for dilutions.

Measure the absorbance of each dilution at the determined λmax.

Trustworthiness: Ensure that the measured absorbance values fall within the linear range

of the instrument (typically 0.1 - 1.5 A.U.).

Step 5: Data Analysis and Calculation.

Calculate the precise molar concentration of each dilution based on the initial weight and

dilution factors.
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Plot Absorbance (y-axis) vs. Molar Concentration (x-axis).

Perform a linear regression on the data points. The R² value should be >0.99.

The slope of the resulting line is the experimentally determined molar extinction coefficient

(ε).

Workflow for Molar Extinction Coefficient Determination
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Solution Preparation

Measurement & Analysis

1. Weigh Cy5.5 NHS Ester

2. Dissolve in Anhydrous DMSO
(High Concentration Stock)

3. Dilute in Aqueous Buffer
(Intermediate Stock)

4. Prepare Serial Dilutions

5. Scan to find λmax

6. Measure Absorbance
of each dilution at λmax

7. Plot Absorbance vs. Concentration

8. Calculate Slope (ε)
from Linear Regression

Click to download full resolution via product page

Caption: Workflow for the experimental determination of ε.
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Practical Application: Bioconjugation and Degree of
Labeling (DOL)
The primary use of Cy5.5 NHS ester is the covalent labeling of proteins and other

biomolecules.[14] The molar extinction coefficient is indispensable for quantifying the outcome

of this reaction by calculating the Degree of Labeling (DOL), which is the average number of

dye molecules conjugated per protein molecule.[15][16]

Protocol: Labeling a Protein with Cyanine5.5 NHS Ester
Protein Preparation:

The protein must be in an amine-free buffer (e.g., PBS or sodium bicarbonate).[17] Buffers

like Tris or glycine will compete with the protein for reaction with the NHS ester and must

be removed, typically by dialysis or buffer exchange.[3][17]

The reaction pH should be slightly basic, typically pH 8.0-9.0.[3][13]

Causality: At this pH, the primary amine groups (-NH₂) on lysine residues are

deprotonated and thus sufficiently nucleophilic to attack the NHS ester, forming a stable

amide bond.

Dye Preparation:

Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous

DMSO or DMF to create a concentrated stock solution.[18]

Conjugation Reaction:

Add a calculated molar excess of the dye solution to the protein solution. A starting point is

often a 10:1 to 20:1 molar ratio of dye to protein.[4][13]

Incubate the reaction for 1-2 hours at room temperature, protected from light.[13]

Purification:
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It is essential to remove any non-conjugated, free dye from the labeled protein.[4] This is

most commonly achieved using size-exclusion chromatography, such as a spin desalting

column (e.g., Sephadex G-25).[15][18]

Workflow for Protein Conjugation and DOL Calculation

Labeling Reaction

Purification & Analysis

1. Prepare Protein
(Amine-free buffer, pH 8-9)

3. Mix Dye and Protein
(Incubate 1-2h, RT)

2. Prepare Dye Stock
(Anhydrous DMSO)

4. Purify Conjugate
(Spin Column)

5. Measure Absorbance
(A280 and A_max)

6. Calculate DOL

Click to download full resolution via product page

Caption: Workflow for protein labeling and analysis.

Calculating the Degree of Labeling (DOL)
The DOL is calculated from the absorbance of the purified conjugate at two wavelengths: 280

nm (for the protein) and the λmax of the dye (~675 nm for Cy5.5).[15]
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Step 1: Calculate the Molar Concentration of the Protein. A correction factor (CF) is required

because the dye also absorbs light at 280 nm.[14][15] This CF is the ratio of the dye's

absorbance at 280 nm to its absorbance at its λmax (A₂₈₀ / Amax). For Cy5.5, this is typically

around 0.08-0.101.[1][14]

Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

Amax is the absorbance of the conjugate at the dye's λmax (~675 nm).

CF is the correction factor for the dye at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

Step 2: Calculate the Molar Concentration of the Dye.

Dye Conc. (M) = A_max / ε_dye

Where:

ε_dye is the molar extinction coefficient of the Cy5.5 dye.

Step 3: Calculate the DOL.

DOL = [Dye Conc. (M)] / [Protein Conc. (M)]

An optimal DOL is critical. Under-labeling results in a weak signal, while over-labeling can lead

to fluorescence quenching and may alter the protein's biological activity.[15][19] For most

antibodies, a DOL between 2 and 10 is recommended.[18]

Troubleshooting and Best Practices
Dye Precipitation: If the dye precipitates upon addition to the aqueous protein solution,

ensure the DMSO/DMF volume is less than 10% of the total reaction volume.[13]
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Low Labeling Efficiency: Confirm the pH of the reaction buffer is between 8.0 and 9.0.

Ensure the protein solution is free of extraneous primary amines (e.g., Tris, glycine).

Inaccurate DOL: Incomplete removal of free dye is a common cause of artificially high DOL

values. Ensure purification is thorough. Use an experimentally determined value for the dye's

molar extinction coefficient for the highest accuracy.

Storage: Store Cy5.5 NHS ester desiccated and protected from light at ≤ -15°C.[13]

Reconstituted DMSO stock solutions should be used promptly, as the NHS ester is

susceptible to hydrolysis.[7][13]

Conclusion
The molar extinction coefficient of Cyanine5.5 NHS ester is a fundamental parameter that

underpins its use in quantitative bioscience. A thorough understanding of its value, the factors

that influence it, and the methods for its experimental determination are essential for

researchers. By following validated protocols for both characterization and application in

bioconjugation, scientists can ensure the generation of high-quality, reproducible data in

fluorescence-based assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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